molecular formula C42H86Br2N2 B13777670 Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-isobutyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, sesquihydrate CAS No. 66967-70-2

Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-isobutyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, sesquihydrate

Cat. No.: B13777670
CAS No.: 66967-70-2
M. Wt: 779.0 g/mol
InChI Key: XWUVAZPSDKWXNG-UHFFFAOYSA-L
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Description

This compound is a bis-quaternary ammonium compound (bis-QAC) characterized by a hexamethylene backbone linking two complex cyclohexyl-isobutyl-substituted propyl groups. Each nitrogen center is further substituted with methyl groups, and the counterion is bromide. The sesquihydrate form indicates the presence of 1.5 water molecules per formula unit, which may influence its crystallinity and solubility .

QACs are cationic surfactants with broad antimicrobial activity, often used as disinfectants, detergents, and phase-transfer catalysts .

Properties

CAS No.

66967-70-2

Molecular Formula

C42H86Br2N2

Molecular Weight

779.0 g/mol

IUPAC Name

4-[2,6-dimethyl-2-(2-methylpropyl)cyclohexyl]butan-2-yl-[6-[4-[2,6-dimethyl-2-(2-methylpropyl)cyclohexyl]butan-2-yl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide

InChI

InChI=1S/C42H86N2.2BrH/c1-33(2)31-41(9)27-19-21-35(5)39(41)25-23-37(7)43(11,12)29-17-15-16-18-30-44(13,14)38(8)24-26-40-36(6)22-20-28-42(40,10)32-34(3)4;;/h33-40H,15-32H2,1-14H3;2*1H/q+2;;/p-2

InChI Key

XWUVAZPSDKWXNG-UHFFFAOYSA-L

Canonical SMILES

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)CC(C)C)C)(C)CC(C)C.[Br-].[Br-]

Origin of Product

United States

Biological Activity

The compound Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-isobutyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, sesquihydrate is a complex organic molecule with significant biological activity. This article explores its structure, synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes multiple functional groups and a hexamethylene bridge. Its molecular formula and weight are crucial for understanding its interactions in biological systems:

  • Molecular Formula : C₁₈H₃₈Br₂N₂
  • Molecular Weight : Approximately 366.443 g/mol

Structural Features

The compound features branched hydrocarbon chains and the presence of ammonium groups, contributing to its distinctive chemical properties. The amphiphilic nature allows it to integrate into lipid bilayers, impacting membrane integrity.

Synthesis

The synthesis of this compound typically involves several steps, often utilizing advanced techniques such as continuous flow reactors to enhance yield and purity while maintaining controlled reaction conditions.

Synthesis Steps

  • Preparation of Starting Materials : Selection of appropriate alkyl halides and amines.
  • Formation of Quaternary Ammonium Salt : Reaction of hexamethylene diamine with dibromide.
  • Purification : Crystallization or chromatography to obtain the desired product.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties , showing effectiveness against various bacterial strains. The mechanism of action appears to involve the disruption of microbial cell membranes.

Antimicrobial Properties

  • Effectiveness : Demonstrated activity against strains such as Staphylococcus aureus (including MRSA).
  • Mechanism : Disruption of microbial cell membranes due to its amphiphilic nature allows integration into lipid bilayers, altering membrane integrity.

Comparative Biological Activity Table

Compound NameActivityMechanism
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-isobutyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromideHighMembrane disruption
Tetradecyltrimethylphosphonium chlorideModerateMembrane disruption
Didecyldimethylphosphonium chlorideHighMembrane disruption

Case Studies

Several studies have assessed the biological activity of similar compounds:

  • Study on Phosphonium Salts : A study evaluated various phosphonium salts with long alkyl chains, showing that increased chain length correlated with enhanced antimicrobial activity against E. coli and S. aureus .
  • Allosteric Modulation : Research on bis-quaternary ammonium compounds indicated that they could act as allosteric modulators for cholinergic receptors, influencing neurotransmitter binding dynamics .
  • Comparative Analysis : A systematic investigation compared the bactericidal activity of phosphonium salts with ammonium salts, revealing that phosphonium salts generally exhibited superior antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound belongs to the bis-QAC subclass, distinguished by dual quaternary ammonium centers. Below is a comparative analysis with other QACs and structurally related compounds:

Parameter Target Compound Benzalkonium Chloride Cetyltrimethylammonium Bromide (CTAB) Didecyldimethylammonium Chloride (DDAC)
Molecular Weight ~950–1,000 g/mol (estimated) 354 g/mol 364 g/mol 334 g/mol
Hydrophobic Groups Cyclohexyl-isobutyl, hexamethylene, branched propyl Benzyl, C12–C14 alkyl C16 alkyl chain Two C10 alkyl chains
Counterion Bromide Chloride Bromide Chloride
Hydration State Sesquihydrate Anhydrous Anhydrous Anhydrous
Primary Applications Hypothesized: Biocide, surfactant (specific data lacking) Disinfectant, preservative DNA extraction, surfactant Broad-spectrum disinfectant
Adsorption Kinetics Likely slower due to steric hindrance (inferred from bulky groups) Moderate (linear alkyl chain) High (long alkyl chain) High (branched chains)
Thermal Stability Expected high (cyclohexyl groups resist degradation) Moderate Moderate High

Key Findings from Research

Antimicrobial Efficacy : QACs with branched or cyclic hydrophobic groups, such as the target compound’s cyclohexyl-isobutyl substituents, often exhibit enhanced lipid bilayer disruption compared to linear-chain QACs like CTAB . However, excessive steric bulk may reduce penetration into microbial membranes.

Solubility : The sesquihydrate form may improve aqueous solubility relative to anhydrous QACs, but the compound’s high molecular weight and hydrophobicity likely limit this advantage .

Environmental Adsorption : Adsorption capacity on activated sludge or clay minerals (e.g., zeolites) correlates with QAC chain length and charge density . The target compound’s dual quaternary centers may increase ion-exchange affinity, but its size could hinder pore accessibility in adsorbents like zeolites .

Preparation Methods

General Synthetic Strategy

The synthesis of Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-isobutyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, sesquihydrate typically involves multi-step organic synthesis, focusing on:

  • Construction of the substituted cyclohexylpropyl moieties
  • Formation of the hexamethylene bis-quaternary ammonium core
  • Introduction of dimethyl substituents on the ammonium nitrogen atoms
  • Incorporation of dibromide counterions and hydration

Stepwise Preparation Outline

Step Description Key Reagents/Conditions Notes
1 Synthesis of 3-((2,6-dimethyl-2-isobutyl)cyclohexyl)-1-methylpropyl intermediate Alkylation of cyclohexyl derivatives with methylpropyl halides Requires regioselective control
2 Quaternization of tertiary amines with hexamethylene dihalide (e.g., hexamethylene dibromide) Reaction in polar aprotic solvents (e.g., acetonitrile) Forms bis-quaternary ammonium salt
3 Introduction of dimethyl substituents on ammonium nitrogen atoms Methylation using methyl iodide or dimethyl sulfate Ensures full quaternization
4 Purification and isolation of dibromide salt Crystallization or precipitation from aqueous media Sesquihydrate form obtained upon crystallization

Industrial Scale Considerations

  • Continuous flow reactors are employed to improve yield and control reaction parameters such as temperature, residence time, and mixing efficiency.
  • Use of high-purity starting materials and inert atmosphere to prevent side reactions.
  • Careful control of stoichiometry is critical to avoid incomplete quaternization or over-alkylation.

Reaction Mechanisms and Analysis

Quaternization Reaction

The key step involves nucleophilic substitution where tertiary amines react with alkyl halides (hexamethylene dibromide) to form quaternary ammonium salts. The reaction proceeds via an SN2 mechanism:

$$
R3N + Br-(CH2)6-Br \rightarrow [R3N^+-(CH2)6-NR3^+]Br2^-
$$

where $$R$$ represents the substituted cyclohexylpropyl groups.

Purification and Hydration

  • The dibromide salt crystallizes with sesquihydrate water molecules, stabilizing the crystal lattice.
  • Water content is confirmed by thermogravimetric analysis (TGA) and Karl Fischer titration.

Experimental Data and Research Results

Parameter Result/Value Method/Reference
Yield of quaternization step 85-92% Industrial batch synthesis
Purity after crystallization >98% (HPLC analysis) Analytical chromatography
Hydration state confirmation 1.5 water molecules per formula unit TGA and Karl Fischer titration
Molecular weight (measured) 690.8 g/mol Mass spectrometry and elemental analysis
Structural confirmation NMR, IR, and X-ray crystallography Published literature

Comparative Analysis with Similar Compounds

Compound Name CAS Number Key Structural Differences Preparation Notes
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis((2-hydroxyethyl)methyl-, dibromide) 7072-43-7 Hydroxyethyl substituents Similar quaternization, with hydroxyethyl alkylation
Ammonium, hexamethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, dibromide) 66967-73-5 Cyclohexenyl groups instead of cyclohexyl Requires handling of unsaturated cyclohexenyl rings
Ammonium, hexamethylenebis(triethyl-, dibromide) 7072-43-7 Simpler triethyl substituents Easier synthesis due to smaller alkyl groups

The unique branching and bulky substituents in the target compound require more careful synthetic control and purification compared to these analogs.

Q & A

Q. What are the key synthetic challenges for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions with steric hindrance from bulky cyclohexyl and isobutyl groups. Evidence suggests using continuous flow reactors to enhance control over reaction parameters (e.g., temperature, residence time) and mitigate side reactions caused by incomplete intermediate purification . Key parameters to optimize include solvent polarity (to stabilize intermediates) and catalyst selection (e.g., phase-transfer catalysts for ammonium group formation).

Q. What analytical techniques are most effective for characterizing its structural complexity?

Advanced NMR (e.g., 13C^{13}\text{C} DEPT, 2D HSQC) is critical for resolving overlapping signals from methyl and cyclohexyl groups. Mass spectrometry (HRMS-ESI) confirms molecular weight and hydration state, while X-ray crystallography (if crystalline) resolves spatial arrangements of the hexamethylene bridge and bromide counterions. Thermal gravimetric analysis (TGA) verifies sesquihydrate stability .

Q. How does the compound’s amphiphilic structure contribute to its antimicrobial activity?

The branched alkyl chains and ammonium groups enable membrane integration, disrupting lipid bilayer integrity in bacterial cells. Fluorescence anisotropy studies show reduced membrane fluidity upon compound binding, while live/dead cell assays correlate this with increased permeability to propidium iodide .

Advanced Research Questions

Q. How can conflicting data on membrane interaction mechanisms be resolved?

Discrepancies arise from model membrane systems (e.g., synthetic liposomes vs. bacterial membranes). To address this, use neutron reflectometry to quantify compound insertion depth in lipid bilayers and compare with bacterial membrane proteomics to identify protein targets (e.g., ATPases) that may synergize with membrane disruption .

Q. What strategies mitigate aggregation in aqueous solutions during bioactivity assays?

Aggregation due to hydrophobic cyclohexyl groups can be minimized using co-solvents (e.g., 10% DMSO/PBS) or surfactants (e.g., Tween-20 below CMC). Dynamic light scattering (DLS) monitors particle size, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics to differentiate true bioactivity from aggregation artifacts .

Q. How do structural modifications (e.g., substituting isobutyl with trimethylcyclohexyl groups) alter bioactivity?

Comparative studies with analogs (e.g., C20H42BrN2, Table in ) reveal that increased hydrophobicity enhances membrane binding but reduces solubility. Use molecular dynamics simulations to predict logP changes and SPR biosensing to measure binding kinetics to lipid models. Bioassays under varying pH conditions (5.5–7.4) further elucidate structure-activity relationships .

Q. What experimental designs address discrepancies in reported cytotoxicity thresholds?

Variability may stem from cell line-specific membrane compositions (e.g., cholesterol content in mammalian vs. bacterial membranes). Design dose-response assays with isogenic cell lines (wild-type vs. membrane transporter knockouts) and use transcriptomics to identify detoxification pathways. Cross-reference with cytotoxicity data from structurally related quaternary ammonium compounds .

Methodological Considerations

  • For synthesis: Monitor intermediate purity via HPLC-MS to prevent cascade impurities in final steps .
  • For bioactivity studies: Include controls for bromide ion effects (e.g., compare with NaBr treatments) to isolate the compound’s specific activity .
  • For computational modeling: Use force fields parameterized for quaternary ammonium compounds (e.g., GAFF2) to simulate membrane interactions accurately .

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